molecular formula C18H27BrN2O2 B12443191 1-Boc-4-[(4-bromobenzylamino)methyl]piperidine CAS No. 887581-89-7

1-Boc-4-[(4-bromobenzylamino)methyl]piperidine

Cat. No.: B12443191
CAS No.: 887581-89-7
M. Wt: 383.3 g/mol
InChI Key: XDSQZLPJMGQUOL-UHFFFAOYSA-N
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Description

1-Boc-4-[(4-bromobenzylamino)methyl]piperidine is a chemical compound with the molecular formula C18H27BrN2O2 and a molecular weight of 383.32 g/mol . It is a piperidine derivative, where the piperidine ring is substituted with a tert-butoxycarbonyl (Boc) group and a 4-bromobenzylamino group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-Boc-4-[(4-bromobenzylamino)methyl]piperidine involves several steps. One common method includes the following steps :

    Starting Material: The synthesis begins with the preparation of 4-bromobenzylamine.

    Protection: The amine group of 4-bromobenzylamine is protected using a Boc group to form Boc-4-bromobenzylamine.

    Coupling Reaction: Boc-4-bromobenzylamine is then coupled with piperidine under appropriate conditions to form the desired product.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-4-[(4-bromobenzylamino)methyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles under suitable conditions.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Boc-4-[(4-bromobenzylamino)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-4-[(4-bromobenzylamino)methyl]piperidine involves its interaction with specific molecular targets. The Boc group provides protection during synthetic steps, allowing for selective reactions at other sites. The 4-bromobenzylamino group can participate in various interactions, depending on the target molecule and the reaction conditions .

Comparison with Similar Compounds

1-Boc-4-[(4-bromobenzylamino)methyl]piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which provide distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and industrial synthesis. Its unique structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

887581-89-7

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 4-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13H2,1-3H3

InChI Key

XDSQZLPJMGQUOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)Br

Origin of Product

United States

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